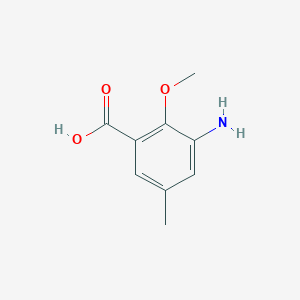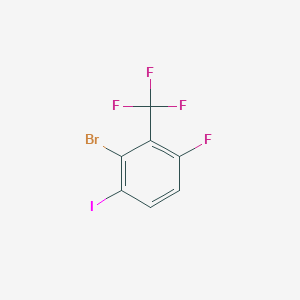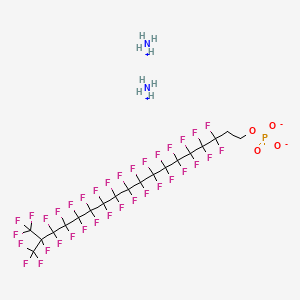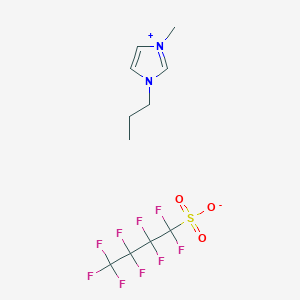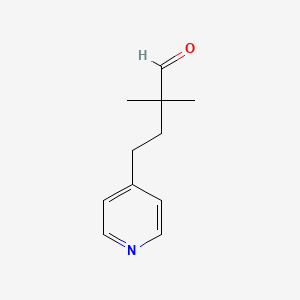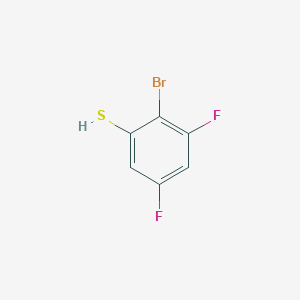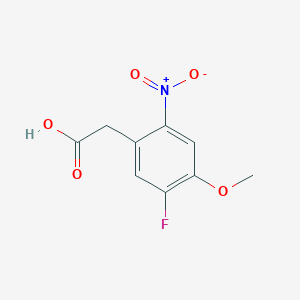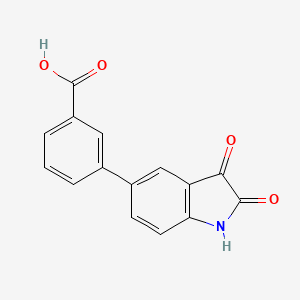![molecular formula C9H6F3NO4 B12838198 1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12838198.png)
1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone is an organic compound with the molecular formula C9H6F3NO4 It is characterized by the presence of a nitro group, a trifluoromethoxy group, and an ethanone moiety attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone can be synthesized through several methods. One common approach involves the nitration of 1-[4-(trifluoromethoxy)phenyl]ethanone using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 1-[3-Amino-4-(trifluoromethoxy)phenyl]ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-[3-Nitro-4-(trifluoromethoxy)phenyl]acetic acid.
Wissenschaftliche Forschungsanwendungen
1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone depends on its specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone can be compared with other similar compounds, such as:
1-[4-(Trifluoromethoxy)phenyl]ethanone: Lacks the nitro group, resulting in different reactivity and applications.
1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethanone: Contains a chloro group instead of a nitro group, leading to variations in chemical behavior and biological activity.
1-[3-Nitro-4-(methoxy)phenyl]ethanone: The methoxy group replaces the trifluoromethoxy group, affecting the compound’s physicochemical properties and reactivity.
The uniqueness of this compound lies in the combination of the nitro and trifluoromethoxy groups, which impart distinct electronic and steric effects, influencing its chemical and biological properties.
Eigenschaften
Molekularformel |
C9H6F3NO4 |
|---|---|
Molekulargewicht |
249.14 g/mol |
IUPAC-Name |
1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H6F3NO4/c1-5(14)6-2-3-8(17-9(10,11)12)7(4-6)13(15)16/h2-4H,1H3 |
InChI-Schlüssel |
RTGXFRGNLYYZGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






